molecular formula C2H5Cl<br>C2H5Cl<br>CH3CH2Cl B7769890 Chloroethane CAS No. 25052-55-5

Chloroethane

Cat. No.: B7769890
CAS No.: 25052-55-5
M. Wt: 64.51 g/mol
InChI Key: HRYZWHHZPQKTII-UHFFFAOYSA-N
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Description

Chloroethane, also known as ethyl chloride, is a chemical compound with the formula C2H5Cl. It is a colorless, flammable gas or refrigerated liquid with a faintly sweet odor. Historically, this compound was widely used in the production of tetraethyllead, a gasoline additive .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile. For example, when reacted with sodium hydroxide, it forms ethanol: [ \text{C}_2\text{H}_5\text{Cl} + \text{NaOH} \rightarrow \text{C}_2\text{H}_5\text{OH} + \text{NaCl} ]

    Elimination Reactions: this compound can undergo elimination reactions to form ethene. For instance, when heated with alcoholic potassium hydroxide: [ \text{C}_2\text{H}_5\text{Cl} + \text{KOH} \rightarrow \text{CH}_2=\text{CH}_2 + \text{KCl} + \text{H}_2\text{O} ]

Common Reagents and Conditions:

    Sodium Hydroxide (NaOH): Used in nucleophilic substitution reactions.

    Potassium Hydroxide (KOH): Used in elimination reactions.

Major Products:

    Ethanol (C2H5OH): Formed from nucleophilic substitution.

    Ethene (C2H4): Formed from elimination reactions.

Mechanism of Action

Target of Action

Chloroethane, also known as ethyl chloride, primarily targets the central nervous system and the heart . The lipophilicity of this compound suggests it acts upon the lipid layer of cellular membrane or the hydrophobic areas of specific membrane-bound cellular proteins .

Mode of Action

This compound is thought to produce intoxication primarily through GABA receptor agonism , similar to other volatile anesthetics . It has a low boiling point, so when applied topically, the heat absorbed by the boiling liquid produces a deep and rapid chill. When sprayed on the skin, this chill has a mild anesthetic effect, which can be useful when removing splinters or incising abscesses in a clinical setting .

Biochemical Pathways

Microbial degradation of chloroethanes can take place either through anaerobic organohalide respiration , where chloroethanes serve as electron acceptors; anaerobic and aerobic metabolic degradation , where chloroethanes are used as electron donors; or anaerobic and aerobic co-metabolic degradation , with this compound degradation occurring as a by-product during microbial metabolism of other growth substrates, without energy or carbon benefit .

Pharmacokinetics

This compound is readily absorbed following inhalation exposure in humans, rats, and mice and oral exposure in rats . The dermal absorption potential is low . Rat partition coefficients indicate that this compound, once absorbed, would have a greater affinity for fat than for muscle or the liver . The metabolism of this compound in rats and mice involves oxidation by cytochrome P-450 (producing acetaldehyde) and conjugation with glutathione (GSH) via glutathione-S-transferase (GST) .

Result of Action

The primary result of this compound’s action is its narcotic effect . Inhalation of high concentrations leads to death by respiratory paralysis or cardiac and circulatory failure because this compound sensitizes the heart to adrenaline . Like chloroform, this compound can damage the liver (fatty degeneration, cloudy swelling) and also, less frequently, the kidneys .

Biochemical Analysis

Biochemical Properties

Chloroethane plays a role in biochemical reactions primarily as a weak alkylating agent. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P-450 enzymes, which metabolize this compound into acetaldehyde. Additionally, this compound can conjugate with glutathione (GSH) via the enzyme glutathione-S-transferase (GST). These interactions are crucial for the detoxification and elimination of this compound from the body .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound exposure can lead to changes in liver cell function, including alterations in liver weight and enzyme activity. In high concentrations, this compound has been shown to induce uterine tumors in mice, indicating its potential impact on gene expression and cellular proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through alkylation. This compound binds to nucleophilic sites on DNA, proteins, and other cellular components, leading to changes in their structure and function. This can result in enzyme inhibition or activation and alterations in gene expression. The metabolism of this compound by cytochrome P-450 and its conjugation with glutathione are critical steps in its detoxification and elimination .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable but can degrade under certain conditions. Long-term exposure to this compound has been associated with chronic effects, such as the development of uterine tumors in mice. These effects are likely due to the accumulation of this compound or its metabolites in tissues over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal acute toxicity. At high doses, it can cause significant adverse effects, including changes in liver weight and the development of tumors. The threshold for these effects varies between species, with mice being more susceptible to the carcinogenic effects of this compound compared to rats .

Metabolic Pathways

This compound is metabolized primarily through oxidation by cytochrome P-450 enzymes, producing acetaldehyde, and through conjugation with glutathione via glutathione-S-transferase. These metabolic pathways are essential for the detoxification and elimination of this compound from the body. The balance between these pathways can influence the overall metabolic flux and the levels of metabolites produced .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion. It can accumulate in lipid-rich tissues due to its lipophilic nature. The interaction of this compound with transporters or binding proteins has not been extensively studied, but its distribution is influenced by its physicochemical properties and metabolic rate .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with various enzymes and proteins. This compound does not have specific targeting signals or post-translational modifications that direct it to particular compartments or organelles. Its activity and function are largely determined by its interactions with cellular components in the cytoplasm .

Comparison with Similar Compounds

    Chloromethane (CH3Cl):

    Bromoethane (C2H5Br): Similar in structure but contains a bromine atom instead of chlorine.

    1,1-Dichloroethane (C2H4Cl2): Contains two chlorine atoms attached to the same carbon atom.

Uniqueness of this compound:

Properties

IUPAC Name

chloroethane
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InChI

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3
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InChI Key

HRYZWHHZPQKTII-UHFFFAOYSA-N
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Canonical SMILES

CCCl
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Molecular Formula

C2H5Cl
Record name ETHYL CHLORIDE
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DSSTOX Substance ID

DTXSID1020302
Record name Chloroethane
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Molecular Weight

64.51 g/mol
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Physical Description

Ethyl chloride appears as a clear colorless gas with a pungent odor. Flash point -58 °F. Boiling point 54 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas or liquid (below 54 degrees F) with a pungent, ether-like odor; Note: Shipped as a liquefied compressed gas; [NIOSH], Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor., Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor. [Note: Shipped as a liquefied compressed gas.]
Record name ETHYL CHLORIDE
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Record name Ethane, chloro-
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Boiling Point

54.1 °F at 760 mmHg (NTP, 1992), 12.3 °C @ 760 mm Hg, 54 °F
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Flash Point

-58 °F (NTP, 1992), -50 °C, -58 °F (-50 °C) (Closed cup), -58 °F (liquid), NA (Gas) -58 °F (Liquid)
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Solubility

0.574 g/100 mL at 68 °F (NTP, 1992), 0.574 g/100 ml in water @ 20 °C, 48.3 g/100 ml in alc, 0.447 g/100 g water at 0 °C, Solubility: 0.07 g water/100 g ethyl chloride at 0 °C; 103 g acetone/100 g ethyl chloride at 25 °C; 110 g benzene/100 g ethyl chloride at 25 °C; 87 g n-heptane/100 g ethyl chloride at 25 °C; 48 g ethanol/100 g ethyl chloride at 21 °C; 37 g methanol/100 g ethyl chloride at 25 °C; 0.6 G water/100 g ethyl chloride at 20 °C, For more Solubility (Complete) data for ETHYL CHLORIDE (6 total), please visit the HSDB record page., 0.6%
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Record name Ethyl chloride
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Density

0.906 at 53.96 °F (USCG, 1999) - Less dense than water; will float, 0.9214 @ 0 °C/4 °C, Saturated vapor density= 0.25180 lb/cu ft @ 75 °C, 0.92 (liquid at 32 °F), 0.92 (Liquid at 32 °F), 2.23(relative gas density)
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Vapor Density

2.22 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.22 (Air= 1.00), 2.23
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Vapor Pressure

1000 mmHg at 68 °F ; 457 mmHg at 32 °F (NTP, 1992), 1010.0 [mmHg], 1010 mm Hg at 20 °C, 1000 mmHg
Record name ETHYL CHLORIDE
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Impurities

If prepared from industrial methylated spirit it contains a small variable proportion of methyl chloride.
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Color/Form

COLORLESS LIQUID, Colorless gas or liquid (below 54 degrees F) ... [Note: Shipped as a liquefied compressed gas].

CAS No.

75-00-3, 68411-72-3
Record name ETHYL CHLORIDE
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Melting Point

-218 °F (NTP, 1992), -138.7 °C, -218 °F
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Synthesis routes and methods

Procedure details

The reactor was packed to a bed height of 1.50 m with hydrogenation catalyst consisting of gamma-aluminum oxide with a specific surface of 120 m2 /g and doped with 0.1 wt % of palladium. The catalyst was used in the form of tablets measuring 3 mm×3 mm. In reactor 4, ethylene, vinyl chloride, unsaturated C4 -hydrocarbons and optionally acetylene were hydrogenated to form mainly ethane, ethyl chloride and n-butane. The superficial gas velocity calculated with respect to the internal reactor cross-section under reaction conditions is approx. 0.25 msec-1 and the contact time was calculated as approx. 6 seconds. Since the reactor was adiabatically operated and the hydrogenation proceeds weakly exothermically, the gas mixture left reactor 4 at a temperature of approx. 140° C. The gas mixture was passed to water cooler 6 by line 5 where it was cooled to 30° C. Then, the gas mixture flew to the suction side of compressor 7 where it was compressed from approx. 7.5 bar (absolute) to 14 bar (absolute). After the compressed gas was cooled to approx. 30° C. in water cooler 8 and further supercooled by heat exchange with hydrogen chloride gas of approx. -24° C. from the head of the rectifying column 10 in counter-current heat exchanger 9, the gaseous hydrogen chloride flowed through line 5 into column 10, while any produced condensate flowed from water cooler 8 and counter-current heat exchanger 9 through lines 11 and 12 to receiving tank 25.
[Compound]
Name
gamma-aluminum oxide
Quantity
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reactant
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[Compound]
Name
C4 -hydrocarbons
Quantity
0 (± 1) mol
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Quantity
0 (± 1) mol
Type
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Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Chloroethane
Reactant of Route 2
Chloroethane
Reactant of Route 3
Chloroethane
Reactant of Route 4
Chloroethane
Reactant of Route 5
Reactant of Route 5
Chloroethane
Reactant of Route 6
Reactant of Route 6
Chloroethane

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